molecular formula C36H24N2 B3028818 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl CAS No. 342638-54-4

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Cat. No.: B3028818
CAS No.: 342638-54-4
M. Wt: 484.6 g/mol
InChI Key: NSXJEEMTGWMJPY-UHFFFAOYSA-N
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Scientific Research Applications

3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that mcbp is used in the field of organic light-emitting diodes (oleds) as a host material . The targets could be the electronic structures within the OLEDs where MCBP plays a role in the emission of light.

Mode of Action

MCBP interacts with its targets by facilitating the transport of electrons and holes within the OLED structure . This interaction results in the emission of light, a process that is enhanced by the unique molecular structure of MCBP.

Biochemical Pathways

It helps in the efficient transfer of energy, leading to high-efficiency light emission .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) are typically used to describe the disposition of a pharmaceutical compound within an organismIn terms of its physical properties, mcbp is a solid substance with a molecular weight of 5607 g/mol and a melting point of 275 °C .

Result of Action

The result of MCBP’s action within an OLED is the efficient emission of light. The compound’s unique structure allows for the effective transport of electrons and holes, leading to high-efficiency light emission .

Safety and Hazards

The compound may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl typically involves the reaction of 3,3’-dibromo-1,1’-biphenyl with 9H-carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl stands out due to its unique combination of thermal stability, photophysical properties, and efficient charge transport. These characteristics make it highly suitable for advanced electronic applications, particularly in the field of OLEDs .

Properties

IUPAC Name

9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXJEEMTGWMJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342638-54-4
Record name 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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